molecular formula C30H33N3O3 B1606080 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one CAS No. 69898-41-5

5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one

Cat. No.: B1606080
CAS No.: 69898-41-5
M. Wt: 483.6 g/mol
InChI Key: OIIAWEYLHHHZJC-UHFFFAOYSA-N
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Description

5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one is a synthetic organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which comprises a furo[3,4-b]pyridine core substituted with a diethylamino and ethoxyphenyl group, as well as an indolyl substituent. Its intricate molecular configuration suggests diverse functionalities and possible applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one typically involves multi-step organic reactions. One of the common synthetic routes includes:

  • Formation of the furo[3,4-b]pyridine core: : This can be achieved through cyclization reactions involving appropriate pyridine precursors and coupling agents.

  • Introduction of the indolyl substituent: : Using electrophilic substitution reactions with indole derivatives.

  • Attachment of the diethylamino and ethoxyphenyl groups: : Achieved through nucleophilic aromatic substitution or other substitution reactions utilizing suitable reagents and catalysts.

Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, along with catalysts such as palladium or copper complexes, under controlled temperature and pressure to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, continuous flow chemistry might be employed to facilitate the efficient and scalable synthesis of the compound. This approach not only increases the throughput but also ensures better control over reaction parameters, leading to consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidation products.

  • Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride, the compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

  • Substitution: : Various halogenating agents, strong bases like potassium tert-butoxide or acids like sulfuric acid.

Major Products

Scientific Research Applications

5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one holds promise in multiple research areas:

  • Chemistry: : As a novel building block for synthesizing more complex molecules, potentially leading to new materials with unique properties.

  • Biology: : Investigated for its potential interactions with biological macromolecules, including proteins and nucleic acids, which may lead to new bioconjugates or probes.

  • Medicine: : Exploring its pharmacological activities, such as anti-inflammatory, anticancer, or neuroprotective effects, which could pave the way for new therapeutic agents.

  • Industry: : Utilized in the development of advanced materials, dyes, or polymers with specific functionalities.

Mechanism of Action

The exact mechanism by which 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one exerts its effects is an area of ongoing research. Potential mechanisms include:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity and thus influencing cellular pathways.

  • Pathways Involved: : Modulation of signaling pathways, such as those involving kinase enzymes or transcription factors, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one stands out due to its unique substituent pattern and core structure. Similar compounds include:

  • 5-[4-(diethylamino)-2-methoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one: : Differs by the methoxy group instead of ethoxy, potentially altering its chemical reactivity and biological activity.

  • 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one: : Lacks the 2-methyl group on the indole moiety, which may influence steric interactions and binding properties.

Properties

IUPAC Name

5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3/c1-6-32(7-2)21-16-17-23(26(19-21)35-9-4)30(24-14-12-18-31-28(24)29(34)36-30)27-20(5)33(8-3)25-15-11-10-13-22(25)27/h10-19H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIAWEYLHHHZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C(=O)O3)N=CC=C4)C5=C(C=C(C=C5)N(CC)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30887684
Record name Furo[3,4-b]pyridin-7(5H)-one, 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69898-41-5
Record name 5-[4-(Diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69898-41-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(3,4-b)pyridin-7(5H)-one, 5-(4-(diethylamino)-2-ethoxyphenyl)-5-(1-ethyl-2-methyl-1H-indol-3-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furo[3,4-b]pyridin-7(5H)-one, 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)-
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Record name Furo[3,4-b]pyridin-7(5H)-one, 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)-
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Record name 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one
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5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one
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5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one
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5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one
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5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one
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5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one

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